6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17365872
InChI: InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2
SMILES:
Molecular Formula: C12H12ClFN2O2
Molecular Weight: 270.69 g/mol

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

CAS No.:

Cat. No.: VC17365872

Molecular Formula: C12H12ClFN2O2

Molecular Weight: 270.69 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol -

Specification

Molecular Formula C12H12ClFN2O2
Molecular Weight 270.69 g/mol
IUPAC Name 6-chloro-5-fluoro-1-(oxan-2-yl)indazol-4-ol
Standard InChI InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2
Standard InChI Key VSUDHOOTUKTATP-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)F)Cl

Introduction

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features a unique combination of functional groups, including a chloro group, a fluoro group, an indazole moiety, and a tetrahydropyran ring.

Synthesis

The synthesis of 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol under specific catalytic conditions. The process may involve multiple steps, including substitution reactions and potentially oxidation steps, depending on the desired product and conditions employed.

Chemical Reactions and Reactivity

This compound can participate in various chemical reactions, including substitution and oxidation reactions. The outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions. The presence of halogen atoms significantly influences its solubility and reactivity compared to non-halogenated analogs.

Reaction TypePossible Outcomes
SubstitutionDerivatives with different functional groups
OxidationOxides or other oxidized products

Biological Activities and Potential Applications

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is classified as an indazole derivative, known for diverse pharmacological properties. Its potential biological activities are being studied to understand its interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit pharmacological effects by modulating specific signaling pathways.

Biological ActivityPotential Application
Enzyme/Receptor InteractionsTherapeutic applications in drug development
Signaling Pathway ModulationPotential treatment for diseases related to dysregulated pathways

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol, including:

  • 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: Lacks the fluoro group but shares a similar indazole structure.

  • 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Has a different position of the fluoro group.

  • 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol: Contains a methyl group instead of a chloro group.

CompoundCAS NumberUnique Features
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol2056937-90-5Lacks fluoro group
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole1178903-32-6Different fluoro position
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol2368910-52-3Contains methyl instead of chloro

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